molecular formula C₁₂H₁₃D₆ClN₂O B1162708 Nor Lidocaine-d6 Hydrochloride

Nor Lidocaine-d6 Hydrochloride

Cat. No.: B1162708
M. Wt: 248.78
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of N-Demethylation in Lidocaine (B1675312) Biotransformation Pathways

Lidocaine undergoes extensive metabolism, primarily in the liver, with a significant portion of the administered dose being biotransformed before excretion. pharmgkb.orgontosight.aipfizer.com One of the major metabolic pathways for Lidocaine is oxidative N-dealkylation. pfizer.comdrugbank.com This process involves the removal of one of the ethyl groups from the tertiary amine of the Lidocaine molecule, a reaction catalyzed mainly by the cytochrome P450 enzymes CYP1A2 and CYP3A4. pharmgkb.orgontosight.ainih.gov

The initial N-deethylation of Lidocaine results in the formation of monoethylglycinexylidide (B1676722) (MEGX). ontosight.ainih.gov MEGX is not an inactive byproduct; it is an active metabolite that retains significant pharmacological and toxicological properties, estimated to be about 80-90% as potent as Lidocaine itself. pharmgkb.orgnih.gov MEGX can be further metabolized through another deethylation step to form glycinexylidide (B194664) (GX). ontosight.aidrugbank.com

The process of N-dealkylation is crucial for several reasons:

It is the primary route of Lidocaine clearance from the body. core.ac.uk

The rate of MEGX formation can be an indicator of hepatic function, specifically the activity of the CYP3A4 enzyme. nih.gov

The table below summarizes the key enzymes involved in Lidocaine metabolism and their primary functions.

EnzymePrimary Metabolic Function
CYP1A2 N-deethylation of Lidocaine to MEGX, particularly at lower concentrations. nih.gov
CYP3A4 N-deethylation of Lidocaine to MEGX, especially at higher concentrations. ontosight.ainih.gov
CYP2E1 Involved in the metabolism of the metabolite 2,6-xylidine. pharmgkb.org

Rationale for Deuterium (B1214612) Incorporation in Nor-Lidocaine Analogs for Research Applications

Nor-Lidocaine is another name for the primary active metabolite of Lidocaine, monoethylglycinexylidide (MEGX). pharmaffiliates.com The deuterated version, Nor-Lidocaine-d6 Hydrochloride, incorporates six deuterium atoms. pharmaffiliates.com This isotopic labeling serves several critical research purposes.

The primary application of Nor-Lidocaine-d6 Hydrochloride is as an internal standard for the quantitative analysis of Nor-Lidocaine (MEGX) in biological samples. pharmaffiliates.com When using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), adding a known amount of the deuterated standard to the sample allows for precise and accurate measurement of the non-labeled metabolite. nih.govoup.com The deuterated standard co-elutes with the natural metabolite but is distinguished by its higher mass, correcting for any variability in sample extraction and ionization efficiency. nih.gov

Research studies have demonstrated the successful use of deuterated analogs of Lidocaine and its metabolites for quantification in various biological matrices. nih.govnih.govnih.gov For instance, a robust LC-MS/MS method was developed for the determination of Lidocaine and MEGX in serum using Lidocaine-d10 as an internal standard. nih.govoup.com These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. nih.govsigmaaldrich.com

The table below outlines key findings from research utilizing deuterated standards for Lidocaine and its metabolite analysis.

Study FocusAnalytical MethodKey Findings
Determination of Lidocaine and MEGX in serumLC-MS/MS with Lidocaine-d10 internal standardDeveloped a robust and validated method with a limit of quantification of 1 ng/mL for both analytes. nih.govoup.com
Quantification of Lidocaine in human plasmaLC-MS/MS with Bupivacaine as internal standardAchieved a lower limit of quantitation of 0.5 ng/mL. researchgate.net
Pharmacokinetic study in liver cancer patientsUPLC-MS/MSSimultaneously determined Lidocaine, MEGX, and GX concentrations in plasma. nih.gov
Quantification of Lidocaine metabolites in human urineChemical-ionization mass spectrometry with deuterated analogsIdentified and quantified seven metabolites, with 4-hydroxy-2,6-dimethylaniline being the most abundant. nih.gov

Properties

Molecular Formula

C₁₂H₁₃D₆ClN₂O

Molecular Weight

248.78

Synonyms

N-(2,6-Dimethyl-d6phenyl)-2-(ethylamino)acetamide Hydrochloride;  2-(Ethylamino)-2’,6’-acetoxylidide-d6 Hydrochloride;  2-(Ethylamino)-2’,6’-acetoxylidide-d6 Hydrochloride;  L 86-d6 Hydrochloride;  MEGX-d6 Hydrochloride;  Monoethylglycylxylidide-d6 Hydroc

Origin of Product

United States

Methodologies for Nor Lidocaine D6 Hydrochloride Synthesis and Isotopic Purity Assessment

Chemical Synthesis Pathways for Nor-Lidocaine-d6 Hydrochloride Production

The production of Nor-Lidocaine-d6 Hydrochloride involves a multi-step chemical synthesis designed to build the core molecular structure while incorporating deuterium (B1214612) atoms at specific positions. The general strategy often adapts established synthetic routes for Lidocaine (B1675312) and its analogues. cerritos.edugoogle.com

The synthesis of Nor-Lidocaine-d6 Hydrochloride, chemically named N-(2,6-Dimethyl-d6-phenyl)-2-(ethylamino)acetamide Hydrochloride, logically commences with a deuterated precursor to ensure the stable incorporation of the isotopic labels. pharmaffiliates.com The primary precursor is typically a deuterated version of 2,6-dimethylaniline (B139824), where the six hydrogen atoms on the two methyl groups are replaced with deuterium.

A common synthetic pathway involves two main derivatization steps:

Acylation: The deuterated precursor, 2,6-dimethyl-d6-aniline, is reacted with an acylating agent, such as chloroacetyl chloride. This reaction typically occurs in a suitable solvent like glacial acetic acid, often with a weak base like sodium acetate (B1210297) to neutralize the HCl byproduct. google.com This step forms the intermediate α-chloro-2,6-dimethyl-d6-acetanilide.

Amination: The chloro-intermediate is then subjected to an N-alkylation reaction with ethylamine. This step substitutes the chlorine atom with an ethylamino group, forming the Nor-Lidocaine-d6 free base. The reaction is often carried out in a solvent like toluene. cerritos.edugoogle.com

Finally, the resulting deuterated base is converted to its hydrochloride salt to enhance stability and solubility. cerritos.edu This is achieved by treating the base with hydrochloric acid.

Step Precursor/Intermediate Reagent Product
1. Acylation2,6-dimethyl-d6-anilineChloroacetyl chloride, Sodium Acetateα-chloro-2,6-dimethyl-d6-acetanilide
2. Aminationα-chloro-2,6-dimethyl-d6-acetanilideEthylamineNor-Lidocaine-d6 (free base)
3. Salt FormationNor-Lidocaine-d6 (free base)Hydrochloric AcidNor-Lidocaine-d6 Hydrochloride

The introduction of deuterium is a critical step that defines the isotopic nature of the final compound. For Nor-Lidocaine-d6 Hydrochloride, the labeling is on the two methyl groups of the phenyl ring. The most straightforward approach is to use a starting material that already contains the deuterium labels.

The synthesis of the key precursor, 2,6-dimethyl-d6-aniline, can be achieved through methods involving hydrogen isotope exchange on a suitable substrate. nih.gov For instance, catalytic processes can be employed to exchange protons for deuterons on precursor molecules like 2,6-dimethylnitrobenzene before its reduction to the corresponding aniline (B41778). cerritos.edu Another approach involves starting with a simple deuterated molecule, such as benzene-d6, and building the desired substituted aniline through multiple synthetic steps. researchgate.net These methods aim for high levels of deuterium incorporation to ensure the final product's isotopic purity. nih.gov

Following the synthesis, a rigorous isolation and purification protocol is essential to obtain Nor-Lidocaine-d6 Hydrochloride of high chemical and isotopic purity. A typical procedure involves several steps:

Extraction: The reaction mixture is often first transferred to a separatory funnel. The product can be extracted from the organic solvent (e.g., toluene) into an acidic aqueous solution (e.g., 3 M HCl). This separates the basic amine product from non-basic impurities. cerritos.edu

Basification and Re-extraction: The acidic aqueous layer is then made strongly basic with a solution like potassium hydroxide (B78521) (KOH), which deprotonates the amine, converting it back to its free base form. cerritos.edu This allows the free base to be extracted back into an organic solvent, such as pentane (B18724) or ether. cerritos.edu

Washing and Drying: The organic layer containing the product is washed with water to remove any remaining water-soluble impurities. It is then dried over an anhydrous salt like sodium carbonate (Na2CO3) to remove residual water. cerritos.edu

Crystallization: After evaporating the solvent, the crude product is obtained. To form the hydrochloride salt and achieve high purity, the base is dissolved in a solvent like ether, and an ethanolic solution of sulfuric acid or hydrochloric acid is added to induce crystallization of the salt. cerritos.edu The resulting solid is collected by filtration.

Chromatography: For achieving very high purity, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) may be employed. biosynth.com

Spectroscopic and Chromatographic Techniques for Isotopic Purity Determination

To confirm the identity, chemical purity, and isotopic enrichment of the synthesized Nor-Lidocaine-d6 Hydrochloride, a combination of spectroscopic and chromatographic methods is utilized.

Mass spectrometry (MS) is a primary technique for validating the successful incorporation of deuterium and quantifying the isotopic enrichment. nih.gov The principle lies in the mass difference between the deuterated compound and its non-deuterated analogue. Each deuterium atom adds approximately 1.006 Da to the mass of the molecule.

For Nor-Lidocaine-d6, the molecular weight is approximately 6 Da higher than that of Nor-Lidocaine. A high-resolution mass spectrometer can precisely measure this mass difference. The isotopic enrichment is determined by analyzing the ion cluster in the mass spectrum. A general method involves comparing the measured isotopic distribution of the synthesized compound with the theoretically calculated distributions for various levels of enrichment. nih.gov This allows for the calculation of the percentage of molecules that contain the desired number of deuterium atoms (d6), as well as the percentages of molecules with fewer deuterium atoms (d0 to d5). nih.gov This technique is crucial for ensuring the quality of the labeled standard for its use in isotope dilution mass spectrometry assays. nih.govnist.gov

Isotopologue Description Expected Mass Shift (vs. d0) Significance in MS Analysis
d0Unlabeled Nor-Lidocaine0 DaIndicates presence of unlabeled impurity
d1 - d5Partially labeled molecules+1 to +5 DaIndicates incomplete deuteration
d6Fully labeled Nor-Lidocaine+6 DaRepresents the desired product

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the exact location of the deuterium atoms within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. For Nor-Lidocaine-d6, the signal corresponding to the two methyl groups on the aromatic ring should be absent, providing clear evidence of successful deuteration at the intended positions. The level of deuterium incorporation can be quantified by comparing the integration of the remaining proton signals to that of an internal standard. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the aromatic methyl groups would provide direct confirmation of deuterium incorporation at these sites.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from the coupling between carbon and hydrogen (C-H). This results in a characteristic splitting pattern and a shift in the resonance of the deuterated carbon atom, which can also be used to confirm labeling.

These NMR techniques, combined with mass spectrometry, provide a comprehensive characterization of the synthesized Nor-Lidocaine-d6 Hydrochloride, ensuring its suitability for its intended analytical applications. nih.gov

Chromatographic Resolution for Isotopic Purity Verification

The verification of isotopic purity is a critical quality control parameter for deuterated compounds like Nor-Lidocaine-d6 Hydrochloride, which is used as an internal standard in quantitative bioanalysis. biosynth.compharmaffiliates.com Chromatographic techniques are essential for this purpose, as they can separate the labeled compound from its unlabeled counterpart and other impurities. The physical differences between isotopologues—molecules that differ only in their isotopic composition—are minimal, making their chromatographic separation a significant challenge. acs.orgiaea.org However, high-resolution chromatographic systems can exploit subtle differences in physicochemical properties that arise from isotopic substitution.

The primary methods employed for verifying the isotopic purity of Nor-Lidocaine-d6 Hydrochloride are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). nih.govnih.gov The mass spectrometer is a crucial component, providing the specificity needed to differentiate and quantify compounds based on their mass-to-charge ratio (m/z). rsc.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For Nor-Lidocaine-d6 Hydrochloride, reversed-phase HPLC is typically used. In this approach, a non-polar stationary phase is paired with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. While the six deuterium atoms in Nor-Lidocaine-d6 have a negligible effect on its polarity compared to the unlabeled Nor-Lidocaine, high-efficiency columns can sometimes achieve partial separation. acs.org

The primary role of the HPLC system in this context is to deliver a pure sample of the analyte to the mass spectrometer. The MS detector then differentiates the deuterated and non-deuterated forms. By monitoring the specific m/z values for each compound, the isotopic purity can be accurately determined. For example, in positive ionization mode, the MS would monitor for the protonated molecules of Nor-Lidocaine and Nor-Lidocaine-d6.

Illustrative HPLC-MS Parameters for Isotopic Purity Analysis

ParameterCondition
Column C18, 2.6 µm, 4.6 x 100 mm
Mobile Phase A: 5 mM Ammonium (B1175870) Acetate in WaterB: Acetonitrile(Gradient: 80% A to 20% A)
Flow Rate 0.6 mL/min
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transitions Nor-Lidocaine: e.g., m/z 221.2 → 86.1Nor-Lidocaine-d6: e.g., m/z 227.2 → 92.1

Note: The exact m/z transitions may vary depending on the instrument and specific fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique well-suited for the analysis of volatile and semi-volatile compounds. nih.gov To analyze Nor-Lidocaine-d6 Hydrochloride by GC, a chemical derivatization step is often necessary to increase its volatility and improve its chromatographic behavior. The separation on the GC column is based on the compound's boiling point and its interaction with the stationary phase.

Following separation in the gas phase, the molecules enter the mass spectrometer, where they are ionized, typically by Electron Impact (EI). The resulting mass spectra provide a fragmentation pattern that is characteristic of the molecule's structure and its isotopic composition. The relative abundances of the molecular ions for the deuterated and non-deuterated species are used to calculate the isotopic enrichment. nih.govmit.edu

Example GC-MS Parameters for Isotopic Purity Assessment

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium, constant flow
Injector Temperature 250 °C
Oven Program Start at 150°C, ramp at 15°C/min to 280°C, hold for 5 min
Ionization Mode Electron Impact (EI), 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Detailed Research Findings

Research into the chromatographic separation of isotopologues has shown that deuterium labeling can lead to a phenomenon known as the "chromatographic isotope effect," where the deuterated compound may elute slightly earlier or later than its unlabeled analog. acs.orgiaea.org This effect is more pronounced in GC than in HPLC. The separation is influenced by factors such as the position and number of deuterium atoms, the chromatographic conditions (e.g., mobile phase composition, temperature), and the nature of the stationary phase. acs.org

In the context of Nor-Lidocaine-d6, the six deuterium atoms on the two methyl groups of the phenyl ring create a small but potentially measurable difference in retention time compared to the non-deuterated Nor-Lidocaine. High-resolution mass spectrometry (HR-MS) coupled with chromatography is a powerful strategy to evaluate isotopic enrichment. rsc.org This technique allows for the extraction and integration of the specific isotopic ions to calculate the purity with high accuracy. rsc.org Studies on similar deuterated compounds have successfully used LC-MS/MS to achieve sensitive and selective quantification, which is the same principle applied to purity assessment. nih.gov The goal of the chromatographic method is to provide sufficient resolution to allow the mass spectrometer to accurately measure the ratio of the deuterated to the non-deuterated compound without interference.

Advanced Analytical Applications of Nor Lidocaine D6 Hydrochloride in Quantitative Bioanalysis

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Nor-Lidocaine-d6 Hydrochloride

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of compounds in complex biological matrices. The use of Nor-Lidocaine-d6 Hydrochloride as an internal standard is integral to the development of robust and reliable LC-MS/MS methods for the analysis of Lidocaine (B1675312) and its metabolites. biosynth.comnih.gov

Optimization of Chromatographic Separation Parameters for Analytes

Effective chromatographic separation is essential to minimize matrix interference and ensure accurate quantification. The optimization of parameters such as the stationary phase, mobile phase composition, and flow rate is a critical step in method development. For the analysis of Lidocaine and its related compounds, reverse-phase chromatography is commonly employed.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) systems are typically used for separation. vulcanchem.com For instance, efficient separation can be achieved using columns like the Phenomenex Kinetex EVO C18. nih.govvulcanchem.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297), delivered in either an isocratic or gradient elution mode to achieve optimal resolution and peak shape within a short run time. nih.govvulcanchem.com

Table 1: Example of Chromatographic Conditions for Analytes Related to Nor-Lidocaine

Parameter Condition
Column Phenomenex Kinetex EVO C18 (4.6 x 100 mm, 2.6 µm)
Mobile Phase A 5 mM Ammonium Acetate Buffer
Mobile Phase B Acetonitrile
Gradient 80:20 (v/v) Acetonitrile:Buffer
Flow Rate 0.6 mL/min
Run Time 3.0 min

Data derived from methods developed for Lidocaine and its analogs. nih.gov

Mass Spectrometric Parameters for Enhanced Selectivity and Sensitivity (e.g., MRM Transitions)

Tandem mass spectrometry provides high selectivity and sensitivity for the detection of analytes. In LC-MS/MS methods, detection is typically performed using an electrospray ionization (ESI) source operating in the positive ion mode. The technique of Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. researchgate.net

For Nor-Lidocaine-d6, the instrument is tuned to detect its specific mass-to-charge ratio (m/z) for the precursor ion and a characteristic product ion. This specificity allows for accurate quantification even in the presence of co-eluting compounds from the matrix.

Table 2: Illustrative MRM Transitions for Lidocaine Analogs

Compound Precursor Ion (m/z) Product Ion (m/z)
Lidocaine 235.10 86.15
Lidocaine-d6 241.30 86.15

These transitions are for Lidocaine and its deuterated standard, illustrating the principle applied for Nor-Lidocaine-d6. nih.gov

Matrix Effects and Internal Standard Performance Evaluation in Diverse Matrices (Excluding Human Clinical Samples)

Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, can significantly impact the accuracy of LC-MS/MS analyses. longdom.orgnih.gov These effects can manifest as ion suppression or enhancement. longdom.orgnih.gov The use of a stable isotope-labeled internal standard like Nor-Lidocaine-d6 Hydrochloride is the most effective way to compensate for these matrix effects. longdom.org

Because Nor-Lidocaine-d6 co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences similar matrix effects. longdom.org By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix can be normalized, leading to more accurate and precise quantification. longdom.org The performance of the internal standard is evaluated in various non-human biological matrices, such as minipig plasma and skin tissue homogenates, to ensure it effectively tracks the analyte's behavior. nih.gov The assessment typically involves comparing the response of the analyte in the presence of the matrix with its response in a clean solvent. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Incorporating Nor-Lidocaine-d6 Hydrochloride

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable compounds. While less common for compounds like Nor-Lidocaine compared to LC-MS/MS, GC-MS methods can be developed, often requiring a derivatization step to improve the chromatographic properties of the analyte. nih.gov

Derivatization Strategies for GC-MS Compatibility

Derivatization is a chemical modification process used to enhance the volatility and thermal stability of an analyte, making it suitable for GC-MS analysis. sigmaaldrich.comjfda-online.com For a compound like Nor-Lidocaine, which contains a secondary amine functional group, derivatization is often necessary to reduce peak tailing and improve chromatographic performance. sigmaaldrich.com

Common derivatization strategies include silylation and acylation. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogens on amines and other functional groups to replace them with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can also be employed. The choice of derivatization reagent and reaction conditions must be optimized to ensure a complete and reproducible reaction.

Tuning of GC Separation and MS Detection Parameters

The successful GC-MS analysis of derivatized Nor-Lidocaine relies on the careful tuning of both the gas chromatograph and the mass spectrometer.

For the GC separation, a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is selected. The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure the separation of the analyte from other components in the sample. The carrier gas flow rate and injection parameters are also optimized.

For MS detection, the instrument is typically operated in electron ionization (EI) mode. The mass spectrometer scans for ions across a specific mass range to generate a mass spectrum, which provides a fingerprint of the derivatized compound for identification. For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity by focusing on specific ions characteristic of the analyte and the internal standard.

Table 3: General GC-MS Parameters for Analysis of Related Compounds

Parameter Setting
GC Column Capillary column (e.g., DB-5ms)
Oven Program Temperature ramp (e.g., 100°C to 280°C)
Carrier Gas Helium
Injection Mode Splitless
MS Ionization Electron Ionization (EI) at 70 eV
Detection Mode Full Scan or Selected Ion Monitoring (SIM)

These are typical parameters that would be optimized for a specific method.

Calibration Strategies and Quantification Principles Employing Nor-Lidocaine-d6 Hydrochloride as an Internal Standard

In quantitative bioanalysis, achieving accuracy and precision is paramount. Nor-Lidocaine-d6 Hydrochloride is instrumental in developing robust calibration strategies that correct for variability during sample preparation and analysis. vulcanchem.comscioninstruments.com By adding a known quantity of this stable isotope-labeled internal standard (SIL-IS) to every sample, calibrator, and quality control sample, analysts can significantly enhance the reliability of the results. scioninstruments.comclearsynth.com The standard compensates for potential inconsistencies in extraction recovery, matrix effects, and instrument response. scioninstruments.comclearsynth.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that leverages the unique properties of stable isotope-labeled compounds like Nor-Lidocaine-d6 Hydrochloride. nih.gov It is considered a definitive method for its high accuracy and precision. The core principle of IDMS involves adding a known amount of the isotopically labeled internal standard to a sample containing the unlabeled analyte before any sample processing. umsl.edu

The standard and the analyte are assumed to be chemically identical, meaning they behave the same way during extraction, derivatization, and chromatography. scioninstruments.com Because they are nearly indistinguishable except by mass, any loss of analyte during sample workup is matched by a proportional loss of the internal standard. clearsynth.com

When the sample extract is analyzed by mass spectrometry (typically LC-MS/MS), the instrument detects and measures the signal intensity for both the analyte and the internal standard based on their distinct mass-to-charge (m/z) ratios. vulcanchem.comscioninstruments.com Quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte's signal to the internal standard's signal. scioninstruments.com This ratio is then used to determine the unknown concentration of the analyte by plotting it against a calibration curve constructed from standards with known concentrations of the analyte and a constant concentration of the internal standard. who.int This approach effectively nullifies variations in sample volume, extraction efficiency, and instrument response, leading to highly accurate and reliable measurements. scioninstruments.comnih.gov

For a bioanalytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. nih.gov When using Nor-Lidocaine-d6 Hydrochloride as an internal standard, the validation assesses several key parameters to ensure the method is accurate, precise, and specific for the quantification of the target analyte in a given biological matrix. nih.goveuropa.eu

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components. europa.eu The use of Nor-Lidocaine-d6 Hydrochloride and mass spectrometry provides high selectivity due to the specific mass transitions monitored for both the analyte and the internal standard. vulcanchem.com

Linearity: The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). who.intnih.gov

Table 1: Representative Linearity Data for a Bioanalytical Method

Nominal Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)Calculated Concentration (ng/mL)Accuracy (%)
0.10 (LLOQ)0.0150.11110.0
0.250.0380.26104.0
1.000.1520.9898.0
5.000.7615.07101.4
20.03.03019.9599.8
40.06.01539.8099.5
50.0 (ULOQ)7.52049.7599.5

This is an interactive data table. The values are representative examples.


Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample. who.int These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate, both within a single analytical run (intra-day) and across different days (inter-day). researchgate.net

Table 2: Example of Inter-Day Accuracy and Precision Results

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low0.300.32106.75.8
Medium2.502.4196.44.2
High35.036.1103.13.5

This is an interactive data table. The values are representative examples.


Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. europa.eu This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. europa.euresearchgate.net The response of the analyte in the stability samples is compared to that of freshly prepared samples. The use of a stable internal standard like Nor-Lidocaine-d6 Hydrochloride is crucial in these assessments. europa.eu

Table 3: Summary of Stability Assessment

Stability TestStorage ConditionDurationMean % Recovery vs. Fresh
Freeze-Thaw3 Cycles (-20°C to RT)N/A98.5
Short-Term (Bench-Top)Room Temperature20 hours101.2
Long-Term-20°C90 days97.9

This is an interactive data table. The values are representative examples based on findings in similar studies. researchgate.net


Application in Reference Material Development and Quality Control for Analytical Assays

Nor-Lidocaine-d6 Hydrochloride is itself a high-purity chemical used as a reference material. biosynth.comlgcstandards.com In the context of bioanalytical assays, it plays a vital role in the preparation of other critical reference materials, namely calibration standards and quality control (QC) samples. nih.govwho.int

As a chromatographic reference standard, it is used to accurately prepare the stock solutions from which calibration standards and QC samples are made. who.intbiosynth.com QC samples are prepared at a minimum of three concentration levels (low, medium, and high) and are treated exactly like the unknown samples. brieflands.com They are included in every analytical run to monitor the performance of the method. The results from the QC samples must fall within pre-defined acceptance criteria for the data from the unknown samples to be considered valid. who.int This ensures the ongoing reliability, accuracy, and precision of the analytical assay over time, making Nor-Lidocaine-d6 Hydrochloride a cornerstone of quality control in the quantitative analysis of lidocaine and its metabolites. vulcanchem.com

Investigation of Nor Lidocaine D6 Hydrochloride in Preclinical Biotransformation and Mechanistic Studies

In Vitro Biotransformation Studies of Lidocaine (B1675312) to Nor-Lidocaine in Isolated Systems (e.g., Microsomes, Hepatocytes, Recombinant Enzymes)

The primary metabolism of lidocaine occurs in the liver, involving a sequential process of oxidative N-dealkylation. liposuction101.com This biotransformation is extensively studied in vitro using various isolated biological systems that replicate the metabolic environment of the liver. These systems include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum, containing a high concentration of Cytochrome P450 (CYP450) enzymes, which are central to drug metabolism. clinpgx.orgnih.gov

Hepatocytes: These are whole liver cells that provide a more complete metabolic picture, including both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., conjugation) reactions.

Recombinant Enzymes: These are specific CYP450 isoforms produced in cell lines, allowing researchers to pinpoint the exact enzyme responsible for a particular metabolic reaction. researchgate.net

In these systems, lidocaine is metabolized to various products, primarily through N-deethylation to monoethylglycinexylidide (B1676722) (MEGX) and, to a lesser extent, N-demethylation to nor-lidocaine. clinpgx.orgnih.gov

Deuterated standards, such as Nor-Lidocaine-d6 Hydrochloride, are essential for the accurate determination of metabolic profiles and enzyme kinetics. In analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are considered the gold standard. clearsynth.comkcasbio.com They co-elute with the non-labeled analyte (the metabolite being measured) but are distinguishable by their higher mass. kcasbio.com This allows for precise quantification by correcting for variations in sample preparation and matrix effects that can suppress or enhance the instrument's signal. clearsynth.comkcasbio.comnih.gov

Enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), are determined by incubating the substrate (lidocaine) with an enzymatic system (like human liver microsomes) and measuring the rate of metabolite formation. The use of a deuterated internal standard for the metabolite (nor-lidocaine) ensures the high accuracy required for these calculations. clearsynth.com While specific kinetic values for the N-demethylation of lidocaine are not as widely reported as for N-deethylation, the principles of their determination are identical. For example, the Kₘ for lidocaine N-deethylation by rat pulmonary microsomes was determined to be 0.27 mM. nih.gov

Table 1: Role of Deuterated Standards in In Vitro Metabolism Studies

Parameter StudiedRole of Nor-Lidocaine-d6 HydrochlorideAnalytical Technique
Metabolite IdentificationServes as a reference compound for confirming the presence of nor-lidocaine.LC-MS/MS
Quantitative AnalysisActs as an internal standard for accurate measurement of nor-lidocaine concentration. clearsynth.comnih.govLC-MS/MS
Enzyme Kinetics (Kₘ, Vₘₐₓ)Enables precise quantification of the rate of nor-lidocaine formation.LC-MS/MS

In vitro studies using human liver microsomes and recombinant CYP isoforms have identified the primary enzymes responsible for lidocaine's N-dealkylation. The two major isoforms implicated are CYP3A4 and CYP1A2. clinpgx.orgresearchgate.netresearchgate.net

CYP1A2: This isoform is considered the major enzyme for lidocaine N-dealkylation at lower, therapeutically relevant concentrations. researchgate.netresearchgate.net

CYP3A4: This isoform's role becomes more significant at higher concentrations of lidocaine. researchgate.netresearchgate.net

Studies using specific chemical inhibitors and antibodies confirm the roles of these enzymes. For instance, furafylline, a CYP1A2 inhibitor, and anti-CYP1A1/2 antibodies strongly inhibit the formation of N-dealkylated metabolites at low lidocaine concentrations. researchgate.net Conversely, troleandomycin, a CYP3A4 inhibitor, shows significant inhibition at higher substrate levels. researchgate.netresearchgate.net Other isoforms, such as CYP2C9, CYP2C19, CYP2D6, and CYP2E1, have been shown to play negligible roles in this metabolic pathway in vitro. researchgate.netresearchgate.net

The catalytic activity of Cytochrome P450 enzymes is dependent on specific co-factors. The key co-factor is NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.gov The enzyme NADPH-cytochrome P450 reductase is required to transfer electrons from NADPH to the CYP450 enzyme, which is an essential step in the oxidative reaction cycle that metabolizes lidocaine. wikipedia.orgnih.gov

Inhibitor studies are a cornerstone of in vitro metabolic research. By observing the reduction in metabolic activity in the presence of a known inhibitor, researchers can confirm the involvement of a specific enzyme.

Table 2: Inhibitors Used in In Vitro Lidocaine Metabolism Studies

InhibitorTarget CYP IsoformObserved Effect on Lidocaine N-Dealkylation
FurafyllineCYP1A2Strong inhibition (approx. 60%) at low lidocaine concentrations. researchgate.net
Anti-CYP1A1/2 AntibodiesCYP1A2Significant inhibition (>75%) at low lidocaine concentrations. researchgate.net
TroleandomycinCYP3A4Significant inhibition (approx. 50%) at high lidocaine concentrations. researchgate.net
SimvastatinCYP3A4Significant inhibitory effect with an IC₅₀ of 50 µM in human liver microsomes. tandfonline.com
KetoconazoleCYP3A4Potent inhibitor of CYP3A4-mediated metabolism. liposuction101.com
SulfaphenazoleCYP2C9Minor inhibition, suggesting a negligible role for CYP2C9. researchgate.netresearchgate.net

Exploration of Deuterium (B1214612) Isotope Effects on Metabolic Pathways

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This occurs because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. libretexts.orgprinceton.edu Studying the KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining the rate-limiting step of an enzymatic reaction. wikipedia.orgprinceton.edu

The KIE is classified based on the location of the isotopic substitution relative to the bond being broken:

Primary KIE: This is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. princeton.edu For the N-demethylation of lidocaine, a primary KIE would be observed if the cleavage of the C-H bond on the methyl group is the slowest step in the metabolic sequence.

Secondary KIE: This occurs when the isotopic substitution is at a position not directly involved in bond cleavage but is near the reaction center. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs and provide information about changes in hybridization or steric environment at the transition state. libretexts.org

A seminal study by Nelson et al. (1975) investigated these effects in the analogous N-deethylation of lidocaine using specifically deuterated analogs in rat liver microsomes. nih.gov

Table 3: Deuterium Isotope Effects on Lidocaine N-Deethylation

Deuterated SubstratePosition of DeuteriumType of KIE ProbedObserved kH/kDObserved KmD/KmH
Lidocaine-d4Alpha-methylene (–CH₂–)Primary1.49 ± 0.111.23
Lidocaine-d6Beta-methyl (–CH₃)Secondary1.52 ± 0.100.92

Data sourced from Nelson et al., J Med Chem, 1975. nih.gov

The use of deuterated probes like Nor-Lidocaine-d6 is fundamental to understanding the precise mechanism of enzyme-substrate interactions. The magnitude of the KIE provides direct evidence about the transition state of the reaction.

The accepted mechanism for CYP450-mediated N-dealkylation involves a hydrogen atom transfer (HAT) from the carbon adjacent to the nitrogen to the activated oxygen species of the enzyme. washington.edu This generates a carbon radical intermediate, which then recombines to form an unstable carbinolamine. This intermediate then non-enzymatically decomposes to yield the dealkylated metabolite (e.g., nor-lidocaine) and an aldehyde (formaldehyde). washington.edu

The KIE data from deuterated lidocaine analogs strongly support this model. nih.gov A significant primary KIE confirms that the initial C-H bond cleavage is energetically significant and likely the rate-limiting step. princeton.edunih.gov If this step were not rate-limiting, no significant primary KIE would be observed. Therefore, deuterated probes allow researchers to "see" the slowest step in the metabolic process, providing a detailed picture of the enzyme's mechanism of action at a molecular level.

Preclinical Ex Vivo or In Vitro Studies (Excluding Human Clinical Data)

Nor-Lidocaine-d6 Hydrochloride serves as a critical analytical tool in preclinical in vitro and ex vivo studies designed to elucidate the metabolic fate of its non-labeled parent compound, lidocaine. As a stable isotope-labeled internal standard, it allows for precise quantification in complex biological matrices, which is fundamental for understanding biotransformation pathways. pharmaffiliates.comlgcstandards.com These studies are typically conducted using animal-derived biological materials to model metabolic processes before any human trials.

The primary route of lidocaine metabolism is hepatic N-dealkylation, which results in the formation of Nor-Lidocaine, also known as monoethylglycinexylidide (MEGX). nih.govnih.gov The formation of this active metabolite is extensively studied in vitro using subcellular fractions like liver microsomes or S9 fractions, as well as more complex systems like precision-cut liver slices (PCLS) from various animal species. These systems contain the cytochrome P450 (CYP450) enzymes responsible for lidocaine's biotransformation. biosynth.com

In a study utilizing slaughterhouse-derived bovine liver S9 fractions and PCLS, the conversion of lidocaine to MEGX was clearly observed. researchgate.net MEGX was identified as an intermediate metabolite, which was further metabolized to 2,6-dimethylaniline (B139824) (DMA). researchgate.net Similarly, research on rat liver microsomes demonstrated that lidocaine is principally metabolized through deethylation to form MEGX. researchgate.net These in vitro models are crucial for confirming metabolic pathways and identifying the key enzymes involved. The use of Nor-Lidocaine-d6 Hydrochloride as a reference standard in such experiments ensures high specificity and accuracy in the quantification of the formed MEGX. biosynth.com

Further investigations in rat plasma have also been developed to simultaneously determine lidocaine, MEGX, and another metabolite, glycylxylidide (GX). nih.gov Such analytical methods are foundational for preclinical pharmacokinetic studies that rely on data from cell cultures or tissue homogenates to predict the metabolic behavior of the drug in vivo.

Table 1: Formation of Nor-Lidocaine (MEGX) in Various Preclinical In Vitro Systems
In Vitro SystemAnimal SpeciesKey FindingsReference
Liver S9 FractionsBovine (Cattle)Lidocaine is converted to Nor-Lidocaine (MEGX), which acts as an intermediate for DMA formation. researchgate.net
Precision-Cut Liver Slices (PCLS)Bovine (Cattle)Confirmed Nor-Lidocaine (MEGX) is metabolized to DMA. researchgate.net
Liver MicrosomesRatLidocaine is mainly metabolized by deethylation to form Nor-Lidocaine (MEGX). researchgate.net
Liver MicrosomesPigLidocaine undergoes deethylation to form Nor-Lidocaine (MEGX). researchgate.net

The metabolism of xenobiotics, including lidocaine, can vary significantly between species. Therefore, comparative in vitro metabolic studies are essential in preclinical drug development to select the most appropriate animal model that mimics human metabolism. The half-life of lidocaine, for instance, is known to be dependent on the animal species being studied. biosynth.com

In vitro studies comparing lidocaine metabolism in liver microsomes from pigs, cattle, and rats have revealed both similarities and differences. In all these species, the primary metabolic pathway is deethylation to form Nor-Lidocaine (MEGX). researchgate.net However, the rate of formation and subsequent metabolism of MEGX can differ. In rats, MEGX is further deethylated to N-glycyl-2,6-xylidine. researchgate.net Studies in bovine liver preparations also confirm that MEGX is an important intermediate. researchgate.net These cross-species comparisons help in understanding potential differences in drug efficacy and toxicity that might arise due to metabolic variations. Nor-Lidocaine-d6 Hydrochloride is an indispensable tool in these studies, enabling researchers to accurately quantify the formation of Nor-Lidocaine across different species' tissue preparations.

Table 2: Comparative Metabolism of Lidocaine to Nor-Lidocaine in Preclinical Species
SpeciesIn Vitro SystemPrimary Metabolic ReactionSubsequent Metabolism of Nor-LidocaineReference
RatLiver MicrosomesDeethylation to Nor-Lidocaine (MEGX)Further deethylation to N-glycyl-2,6-xylidine researchgate.net
PigLiver MicrosomesDeethylation to Nor-Lidocaine (MEGX)Formation of N-glycyl-2,6-xylidine researchgate.net
Cattle (Bovine)Liver S9, PCLSDeethylation to Nor-Lidocaine (MEGX)Metabolized to 2,6-dimethylaniline (DMA) researchgate.net

Role of Nor-Lidocaine-d6 Hydrochloride in Understanding Drug-Drug Interactions at the Metabolic Level (In Vitro or Preclinical)

Drug-drug interactions (DDIs) at the metabolic level often occur when co-administered drugs compete for the same metabolic enzymes, leading to inhibition or induction of enzyme activity. Lidocaine is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its metabolite Nor-Lidocaine (MEGX). nih.gov Consequently, lidocaine is susceptible to interactions with drugs that are inhibitors or inducers of CYP3A4.

In vitro DDI studies are a cornerstone of preclinical safety assessment. These studies typically use animal liver microsomes or recombinant human CYP enzymes to investigate the potential of a new chemical entity to inhibit or be a victim of altered metabolism. In this context, Nor-Lidocaine-d6 Hydrochloride is invaluable. Researchers can incubate liver microsomes with lidocaine and a potential inhibitor (e.g., ritonavir, cobicistat, which are strong CYP3A4 inhibitors) and use liquid chromatography-mass spectrometry (LC-MS) to measure the amount of Nor-Lidocaine formed. nih.gov By comparing the rate of Nor-Lidocaine formation in the presence and absence of the inhibitor, the inhibitory potential of the co-administered drug can be quantified. Nor-Lidocaine-d6 Hydrochloride is used as the internal standard in the LC-MS analysis to ensure that the measured changes are due to enzymatic inhibition and not analytical variability.

For example, preclinical models can be used to study the interaction between lidocaine and CYP3A4 inhibitors like ritonavir. nih.gov Such studies would quantify the decrease in the formation of Nor-Lidocaine from lidocaine. This information is critical for predicting whether co-administration of lidocaine with other drugs could lead to elevated plasma concentrations of lidocaine, potentially increasing the risk of toxicity.

Future Research Trajectories and Emerging Applications of Nor Lidocaine D6 Hydrochloride

Development of Novel Analytical Platforms for Metabolite Profiling

The use of deuterated internal standards is fundamental to achieving precision and accuracy in analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS). clearsynth.comwisdomlib.org Nor-Lidocaine-d6 Hydrochloride serves as an invaluable tool in the development and validation of sophisticated analytical platforms for metabolite profiling. clearsynth.com Future research will likely focus on leveraging this compound to create ultra-sensitive and high-throughput assays for the comprehensive characterization of Lidocaine's metabolic fingerprint.

One key area of development is in the refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. As a stable isotope-labeled (SIL) internal standard, Nor-Lidocaine-d6 Hydrochloride is the preferred choice for quantitative bioanalysis. scispace.com It co-elutes with the non-labeled analyte, which allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thus minimizing measurement errors that could arise from ion suppression or enhancement. clearsynth.comtexilajournal.com This is critical when analyzing complex biological matrices where other compounds can interfere with the analysis. clearsynth.com

Researchers are continuously working on novel analytical methods for the simultaneous determination of Lidocaine (B1675312) and its metabolites. nih.govresearchgate.net The integration of Nor-Lidocaine-d6 Hydrochloride into these methods enables the achievement of high sensitivity and precision, with limits of quantification reaching low ng/mL levels. vulcanchem.com This allows for detailed pharmacokinetic studies and the accurate monitoring of metabolite concentrations in various preclinical models. nih.govvulcanchem.com

Future platforms may involve coupling advanced separation techniques, such as ultra-high-performance liquid chromatography (UPLC), with high-resolution mass spectrometry (HRMS). The use of Nor-Lidocaine-d6 Hydrochloride in such systems will be crucial for method validation and ensuring the generation of robust and reliable data for understanding the nuances of drug metabolism. clearsynth.comamerigoscientific.com

Table 1: Role of Nor-Lidocaine-d6 Hydrochloride in Analytical Method Development

Feature Role of Nor-Lidocaine-d6 Hydrochloride Benefit in Analytical Platforms
Isotopic Labeling Serves as a stable, non-radioactive tracer. nih.gov Allows for differentiation from the endogenous analyte in MS-based detection.
Internal Standard Added at a known concentration to samples before processing. nih.gov Corrects for variability in sample extraction, recovery, and instrument analysis. scispace.com
Matrix Effect Compensation Co-elutes with the analyte, experiencing similar matrix effects. texilajournal.com Improves accuracy and precision of quantification in complex biological samples. clearsynth.com

| Method Validation | Used to establish the robustness and reliability of new analytical procedures. clearsynth.com | Ensures that the developed platform meets required standards for scientific research. |

Application in Advanced Mechanistic Toxicology Research (Excluding Human Toxicity)

Stable isotope-labeled compounds are highly effective tools for toxicologists seeking to understand a drug's disposition and its potential role in target organ toxicities in preclinical models. acs.orgnih.govacs.org Nor-Lidocaine-d6 Hydrochloride is well-suited for application in advanced mechanistic toxicology research, providing a means to trace the metabolic fate of the Nor-Lidocaine metabolite and investigate its contribution to toxicity pathways, outside of human subjects.

By incorporating deuterium (B1214612) atoms, the compound becomes a tracer that can be distinguished from its non-deuterated counterpart and other endogenous molecules by mass spectrometry. amerigoscientific.com This allows researchers in non-clinical settings (e.g., animal models or in vitro cell cultures) to follow the distribution, metabolism, and excretion of this specific metabolite. This approach can help establish a mechanistic link between the formation of reactive metabolites and the onset of toxicity. acs.orgnih.gov

For instance, studies can be designed to investigate whether the metabolism of Nor-Lidocaine leads to the formation of reactive intermediates that bind to cellular macromolecules, a common mechanism of drug-induced toxicity. The use of Nor-Lidocaine-d6 Hydrochloride would enable the precise identification and quantification of these metabolite-adducts in preclinical systems. Furthermore, research has shown that the strategic placement of a deuterium atom in a drug molecule can sometimes alter its metabolic profile and mitigate toxicity. acs.org Future studies could explore if deuteration at specific sites on the Nor-Lidocaine molecule affects its toxic potential in preclinical models.

Table 2: Applications in Preclinical Mechanistic Toxicology

Research Area Application of Nor-Lidocaine-d6 Hydrochloride Potential Insights
Metabolite Fate Mapping Administering the labeled compound to animal models or cell cultures to track its distribution. Understanding tissue-specific accumulation and potential sites of toxicity.
Reactive Metabolite Detection Using MS to detect deuterated adducts formed with proteins or DNA. Elucidating the role of bioactivation in initiating cellular damage. acs.org
Toxicity Mitigation Studies Comparing the toxicological profiles of deuterated vs. non-deuterated Nor-Lidocaine in vitro. Investigating the potential of isotopic substitution to reduce adverse effects. acs.org

| Disposition Studies | Gaining a better understanding of the drug's disposition and its role in target organ toxicities. nih.gov | Providing crucial data for preclinical safety assessments. |

Role in the Discovery of New Metabolic Enzymes or Pathways (In Vitro/Preclinical Focus)

The elucidation of complex metabolic pathways is a critical aspect of preclinical drug development. nih.gov Stable isotope-labeled compounds like Nor-Lidocaine-d6 Hydrochloride are powerful tracers for delineating these intricate biochemical networks. nih.govacs.orgnih.gov The compound can be instrumental in identifying novel enzymes involved in Lidocaine metabolism and discovering previously uncharacterized metabolic pathways in in vitro and preclinical settings.

In vitro models, such as liver microsomes or hepatocytes from various preclinical species, are commonly used to study drug metabolism. nih.govresearchgate.net By incubating these systems with Nor-Lidocaine-d6 Hydrochloride, researchers can track the formation of downstream deuterated metabolites. The appearance of novel, labeled molecules can signal the existence of a previously unknown metabolic route. nih.gov Subsequent analysis can help identify the specific enzymes responsible for these transformations. It is known that cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP1A2, are involved in Lidocaine metabolism. core.ac.ukhelsinki.finih.gov Using Nor-Lidocaine-d6 Hydrochloride with specific chemical inhibitors or recombinant CYP enzymes can help pinpoint the exact enzymes responsible for each step in the metabolite's biotransformation.

This stable isotope tracing approach offers unparalleled insights into the metabolic wiring of cells. nih.gov The analysis of labeling patterns in downstream metabolites provides valuable qualitative information about their origin and relative rates of production, which is a powerful way to understand the impact of various factors on drug metabolism. nih.gov

Potential as a Pharmacological Probe for Specific Receptor or Ion Channel Studies (Mechanistic, Non-Clinical Focus)

In non-clinical studies, such as those using cultured cells expressing specific receptor subtypes or isolated tissue preparations, Nor-Lidocaine-d6 Hydrochloride can be used to precisely quantify binding and functional modulation. Because it is labeled, it can be distinguished from the parent compound (Lidocaine) and any endogenously present molecules. This allows researchers to isolate and study the effects of the metabolite alone.

For example, in competitive binding assays, Nor-Lidocaine-d6 Hydrochloride could be used to determine the binding affinity of the metabolite for specific ion channel subunits. Its use in combination with mass spectrometry could also facilitate the identification of novel protein interactors, providing a deeper understanding of its mechanism of action beyond known targets. These mechanistic studies are crucial for building a complete picture of the drug's pharmacological profile.

Table 3: Potential Applications as a Pharmacological Probe

Study Type (Non-Clinical) Use of Nor-Lidocaine-d6 Hydrochloride Scientific Question Addressed
Receptor Binding Assays Labeled ligand to quantify binding to specific ion channels (e.g., ASIC1a) expressed in cell lines. nih.gov What is the specific binding affinity and selectivity of the Nor-Lidocaine metabolite?
Functional Channel Assays Application to cultured neurons or other excitable cells to measure channel activity (e.g., patch-clamp). nih.gov How does Nor-Lidocaine modulate the function of specific ion channels?

| Target Identification | Use as bait in pull-down assays coupled with proteomics to identify binding partners in tissue lysates. | Does Nor-Lidocaine have novel, previously unidentified molecular targets? |

Integration into Multi-Omics Approaches for Systems Biology Research (Excluding Human Omics Data)

Systems biology aims to understand the complex interactions within biological systems by integrating diverse datasets. nih.gov Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of these systems. nih.gov Stable isotope tracing is a cornerstone of metabolomics, allowing for the analysis of metabolic flux. nih.govnih.gov Nor-Lidocaine-d6 Hydrochloride is ideally suited for integration into such multi-omics workflows in non-human systems biology research.

In a typical preclinical study, an animal model or cell culture system could be treated with Nor-Lidocaine-d6 Hydrochloride. Subsequently, samples could be subjected to a battery of omics analyses. The metabolomics component, using mass spectrometry, would specifically track the fate of the deuterated compound, providing a precise map of its metabolic network. This data can then be correlated with changes in gene expression (transcriptomics) and protein abundance (proteomics) from the same samples.

This integrated approach allows researchers to move beyond studying isolated pathways and instead explore how metabolic perturbations caused by a drug metabolite are connected to broader cellular responses. nih.gov For example, an accumulation of a specific deuterated metabolite might be correlated with the upregulation of genes encoding certain drug-metabolizing enzymes or transporters. This provides a powerful, systems-level understanding of the compound's biological impact, all within a preclinical research framework. acs.orgnih.gov

Compound Reference Table

Compound Name
Nor-Lidocaine-d6 Hydrochloride
Lidocaine
Monoethylglycinexylidide (B1676722) (MEGX)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.